molecular formula C12H19N B1642292 1,1-Dimethyl-4-phenyl-butylamine

1,1-Dimethyl-4-phenyl-butylamine

Cat. No. B1642292
M. Wt: 177.29 g/mol
InChI Key: PVFLIWGHYLAIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dimethyl-4-phenyl-butylamine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1-Dimethyl-4-phenyl-butylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dimethyl-4-phenyl-butylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2-methyl-5-phenylpentan-2-amine

InChI

InChI=1S/C12H19N/c1-12(2,13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10,13H2,1-2H3

InChI Key

PVFLIWGHYLAIQU-UHFFFAOYSA-N

SMILES

CC(C)(CCCC1=CC=CC=C1)N

Canonical SMILES

CC(C)(CCCC1=CC=CC=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1008 g quantity of N-(1,1-dimethyl-4-phenylbutyl)-2-chloroacetamide (3.98 moles) was dissolved in 8.4 L of ethanol and 1080 mL gl. acetic acid in a 22 L 3-necked, round-bottomed flask equipped with stirrer, thermometer and reflux condenser and 370 g (4.86 moles) of thiourea was added. The reaction was heated to reflux to dissolve the thiourea. A white crystalline precipitate began to form after about two hours of reflux. The reflux was continued for additional 8 h. The reaction mixture was allowed to cool to ambient temperature and was filtered and the filtrate diluted with 8 L of water, extracted with 2×1 L of hexane and neutralized by the addition of 220 mL 50% sodium hydroxide. This caused an oil to form which was separated and the aqueous phase extracted with 2×2 L of ether/hexane. The extracts were combined with the oil and concentrated to give 590 g of reddish oil, LC/MS single peak, m/e 179, NMR (CDCl3) consistent with the desired product, 1,1-Dimethyl-4-phenylbutylamine, 84% crude yield. This material was vacuum distilled to give 518 g of clear oil, bp(1 torr) 71-74°.
Name
N-(1,1-dimethyl-4-phenylbutyl)-2-chloroacetamide
Quantity
3.98 mol
Type
reactant
Reaction Step One
Quantity
8.4 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
370 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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